molecular formula C10H15N3 B1498372 2-(Pyridin-3-ylmethyl)piperazine CAS No. 907972-02-5

2-(Pyridin-3-ylmethyl)piperazine

Cat. No. B1498372
CAS RN: 907972-02-5
M. Wt: 177.25 g/mol
InChI Key: RRRUGXBWLCRZAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods have been reported for the synthesis of piperazines, including those involving cyclization reactions. Notably, the cyclization of 1,2-diamine derivatives with sulfonium salts has been explored. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield piperazinopyrrolidinones .

Additionally, researchers have reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Scientific Research Applications

Antitumor Activity

Compounds containing pyridine or piperazine have been studied for their antitumor activity. For instance, derivatives with two indole systems separated by a heterocycle like pyridine or piperazine were evaluated for their activity against human cell lines. Pyridine derivatives showed more antitumor activity compared to piperazine derivatives. This suggests potential applications in cancer treatment (Andreani et al., 2008).

Receptor Binding and Potential Dopamine Ligands

Several compounds, including 3-(4-Benzylpiperazin-1-ylmethyl) pyrazolo[1,5-α]pyridine, have been synthesized and evaluated for their receptor binding affinities, particularly towards dopamine receptors. These compounds have shown potential as dopamine D4 receptor ligands, indicating applications in neurological research and potentially in the treatment of neurological disorders (Guca, 2014).

Alzheimer's Disease Therapy

Compounds such as 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides have been explored as selective and potent inhibitors of acetylcholinesterase and amyloid β aggregation. This suggests their potential application in Alzheimer's disease therapy (Umar et al., 2019).

Antipsychotic Agents

The potential antipsychotic activity of 3-substituted 2-pyridinyl-1-piperazine derivatives has been investigated. The structure-activity relationship studies of these compounds indicate their potential use as atypical antipsychotic agents, possibly offering fewer side effects compared to classical antipsychotics (New et al., 1988).

Learning and Memory Facilitation

Compounds like 2-(4-(4-benzyl-substituted) piperazin-1-yl) ethyl 2-(1-(pyridin-2-yl) ethoxy) acetates have been synthesized and tested for their effects on learning and memory facilitation in mice. This research suggests potential applications in cognitive enhancement or in the treatment of cognitive disorders (Ming-zhu, 2012).

Antiallergic Activity

N-(Pyridin-2-yl)-3-(piperazin-1-yl) propanamides have been synthesized and tested for antiallergic activity, indicating potential therapeutic applications in allergy treatments (Courant et al., 1993).

Future Directions

: Chamakuri et al. “Recent developments in the synthesis of piperazines.” Chemistry of Heterocyclic Compounds, 57(10), 905–907 (2021)

properties

IUPAC Name

2-(pyridin-3-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-2-9(7-11-3-1)6-10-8-12-4-5-13-10/h1-3,7,10,12-13H,4-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRUGXBWLCRZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660837
Record name 2-[(Pyridin-3-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-ylmethyl)piperazine

CAS RN

907972-02-5
Record name 2-[(Pyridin-3-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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